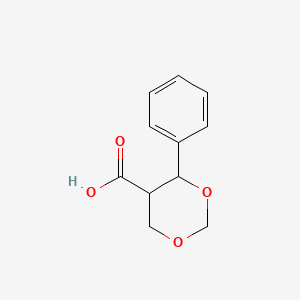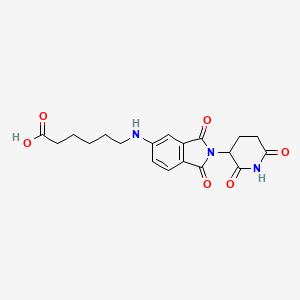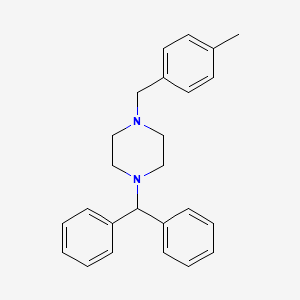
1-Methyl-1H-indazole-4-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1H-indazole-4-sulfonyl chloride is a chemical compound with the molecular formula C8H7ClN2O2S It is a derivative of indazole, a bicyclic heterocycle that is known for its diverse biological activities
准备方法
The synthesis of 1-Methyl-1H-indazole-4-sulfonyl chloride typically involves the sulfonylation of 1-Methyl-1H-indazole. One common method includes the reaction of 1-Methyl-1H-indazole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 4-position of the indazole ring. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow processes or the use of alternative sulfonylating agents that offer higher yields and purity.
化学反应分析
1-Methyl-1H-indazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can be further oxidized or reduced depending on the functional groups introduced.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under aqueous conditions.
Common reagents used in these reactions include amines, alcohols, thiols, and bases such as sodium hydroxide for hydrolysis. The major products formed depend on the specific nucleophile used in the substitution reactions.
科学研究应用
1-Methyl-1H-indazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various indazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research into the medicinal applications of indazole derivatives often involves this compound as a key intermediate in the synthesis of drug candidates.
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other functional materials.
作用机制
The mechanism of action of 1-Methyl-1H-indazole-4-sulfonyl chloride and its derivatives depends on the specific biological target. Generally, indazole derivatives are known to interact with various enzymes and receptors in the body, modulating their activity. For example, some indazole derivatives inhibit specific kinases involved in cancer cell proliferation, while others may act as antimicrobial agents by disrupting bacterial cell wall synthesis.
相似化合物的比较
1-Methyl-1H-indazole-4-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
1-Methyl-1H-imidazole-4-sulfonyl chloride: Similar in structure but with an imidazole ring instead of an indazole ring. It has different reactivity and applications.
1-Methyl-1H-pyrazole-4-sulfonyl chloride: Contains a pyrazole ring and is used in different chemical syntheses.
1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride: Features a benzotriazole ring and is used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its indazole core, which imparts distinct chemical and biological properties compared to other sulfonyl chloride derivatives.
属性
分子式 |
C8H7ClN2O2S |
|---|---|
分子量 |
230.67 g/mol |
IUPAC 名称 |
1-methylindazole-4-sulfonyl chloride |
InChI |
InChI=1S/C8H7ClN2O2S/c1-11-7-3-2-4-8(14(9,12)13)6(7)5-10-11/h2-5H,1H3 |
InChI 键 |
MBKRKGSFKFJYTK-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=N1)C(=CC=C2)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B13995503.png)

![3-[2-(Carboxymethyl)phenyl]propanoic acid](/img/structure/B13995511.png)
![N-[(1-Methyl-4-phenyl-4-piperidinyl)methyl]formamide](/img/structure/B13995521.png)

![2-(Methylthio)-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one](/img/structure/B13995527.png)

